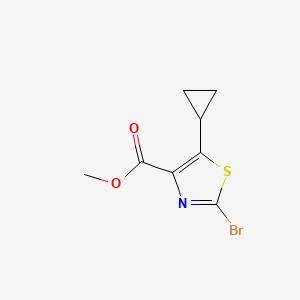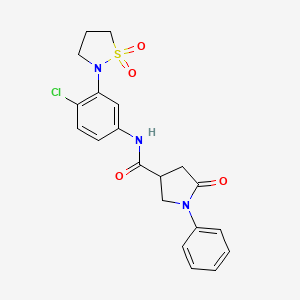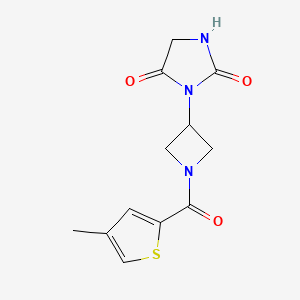
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile, also known as CCTN, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of nicotinonitrile derivatives and has shown promising results in several studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile involves the formation of a thioether linkage between the cyanoethyl group of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile and the thiol group of cysteine. This reaction results in the production of a fluorescent product that can be easily detected and quantified.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to have several biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of cysteine, 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile in lab experiments is its high selectivity for cysteine. 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to selectively react with cysteine in the presence of other amino acids, making it a useful tool for studying the role of cysteine in various biological processes. However, one limitation of using 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for the use of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile in scientific research. One potential direction is the development of new fluorescent probes based on the structure of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile for the detection of other biomolecules. Additionally, 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile could be used in the development of new antioxidant and anti-inflammatory therapies. Finally, further studies could be conducted to explore the potential role of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile in the regulation of cellular signaling pathways.
合成方法
The synthesis of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 4-chloro-α-cyanocinnamic acid. The resulting product is then reacted with 2-bromoethyl thioacetate in the presence of potassium carbonate and DMF to give 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile.
科学研究应用
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been widely studied for its potential use in various scientific research applications. One of the most promising applications of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is its use as a fluorescent probe for the detection of cysteine in biological systems. 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to selectively react with cysteine and produce a strong fluorescent signal, making it a useful tool for studying the role of cysteine in various biological processes.
属性
IUPAC Name |
6-(4-chlorophenyl)-2-(2-cyanoethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3S/c16-13-5-2-11(3-6-13)14-7-4-12(10-18)15(19-14)20-9-1-8-17/h2-7H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIWXNDPHIHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2447072.png)
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2447076.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)


![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)


